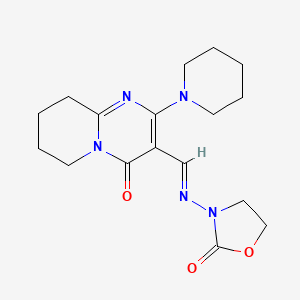
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido-pyrimidinone core, a tetrahydro ring, and an oxazolidinyl-imino-methyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido-Pyrimidinone Core: This can be achieved through the condensation of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydro Ring: Hydrogenation of the pyrido-pyrimidinone core using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Oxazolidinyl-Imino-Methyl Group: This step involves the reaction of the intermediate with an oxazolidinone derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the oxazolidinyl-imino-methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidino group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids at the tetrahydro ring.
Reduction: Formation of secondary amines or alcohols from the oxazolidinyl-imino-methyl group.
Substitution: Formation of alkylated or acylated derivatives at the piperidino group.
Applications De Recherche Scientifique
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinyl-imino-methyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The piperidino group may interact with receptor sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring and oxazolidinyl-imino-methyl group.
6,7,8,9-Tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the oxazolidinyl-imino-methyl group.
3-(((2-Oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring.
Uniqueness
The uniqueness of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro ring, oxazolidinyl-imino-methyl group, and piperidino group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
35851-96-8 |
|---|---|
Formule moléculaire |
C17H23N5O3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-[(E)-(4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23N5O3/c23-16-13(12-18-22-10-11-25-17(22)24)15(20-7-3-1-4-8-20)19-14-6-2-5-9-21(14)16/h12H,1-11H2/b18-12+ |
Clé InChI |
WGPVGSNGYPUHBZ-LDADJPATSA-N |
SMILES isomérique |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)/C=N/N4CCOC4=O |
SMILES canonique |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)C=NN4CCOC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


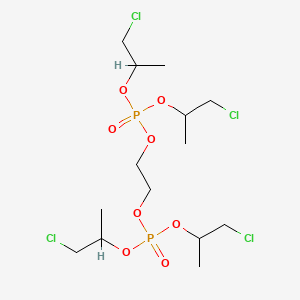




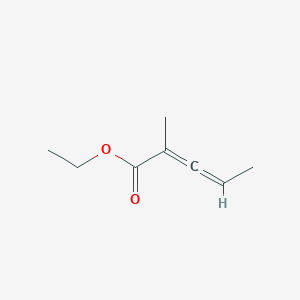
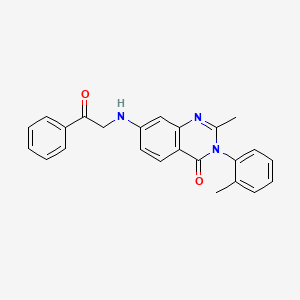
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)

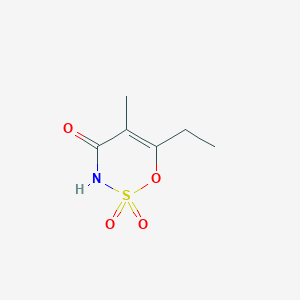
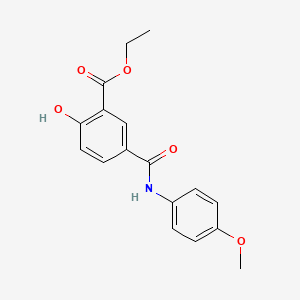
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)


